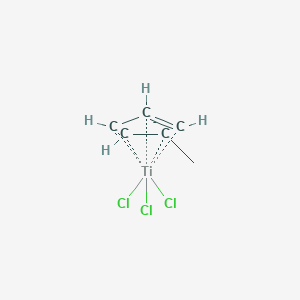

eta5-Methylcyclopentadienyl titanium trichloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of eta5-Methylcyclopentadienyl titanium trichloride typically involves the combination of lithium pentamethylcyclopentadienide and titanium tetrachloride . The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:

LiC5(CH3)5+TiCl4→C5(CH3)5TiCl3+LiCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Eta5-Methylcyclopentadienyl titanium trichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: Reduction reactions can convert the compound to lower oxidation state species.

Substitution: The chloride ligands can be substituted with other ligands, such as alkoxides or phosphines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents such as zinc powder or cobaltocene are used.

Substitution: Ligand substitution reactions often involve reagents like alcohols or phosphines.

Major Products Formed

Oxidation: Higher oxidation state titanium species.

Reduction: Lower oxidation state titanium species, such as titanium(III) derivatives.

Substitution: Various substituted titanium complexes depending on the ligands used.

Applications De Recherche Scientifique

Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.

Medicine: Research is ongoing to investigate its potential use in drug development and delivery systems.

Industry: It is employed in the synthesis of various organic compounds and materials.

Mécanisme D'action

The mechanism of action of eta5-Methylcyclopentadienyl titanium trichloride involves its role as a catalyst in various chemical reactions. The compound’s unique piano stool geometry allows it to interact with substrates and facilitate their transformation. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in polymerization reactions, the compound activates monomers and promotes their polymerization into long-chain polymers .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopentadienyl titanium trichloride: An organotitanium compound with the formula C5H5TiCl3.

Pentamethylcyclopentadienyl titanium trichloride: Similar to eta5-Methylcyclopentadienyl titanium trichloride but with different substituents on the cyclopentadienyl ring.

Indenyl titanium trichloride: Another organotitanium compound with a similar structure but different ligand.

Uniqueness

This compound is unique due to its specific ligand structure, which imparts distinct catalytic properties. Its ability to catalyze polymerization reactions with high efficiency and selectivity sets it apart from other similar compounds .

Activité Biologique

η⁵-Methylcyclopentadienyl titanium trichloride (commonly referred to as MeCpTiCl₃) is an organometallic compound that has garnered attention for its potential biological applications. This article will delve into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of η⁵-Methylcyclopentadienyl Titanium Trichloride

η⁵-Methylcyclopentadienyl titanium trichloride is a metallocene compound characterized by a titanium center coordinated to a methylcyclopentadienyl ligand and three chloride ions. Its unique structure allows it to participate in various chemical reactions, making it a candidate for applications in catalysis and potentially in biological systems.

Mechanisms of Biological Activity

The biological activity of MeCpTiCl₃ can be attributed to several mechanisms:

- Antioxidant Properties : Functionalized derivatives of MeCpTiCl₃ have been studied for their antioxidant capabilities, which involve the scavenging of free radicals and the enhancement of enzymatic activities related to oxidative stress management .

- Enzyme Modulation : Research indicates that MeCpTiCl₃ can increase the activity of key enzymes such as glutathione peroxidase and glutathione reductase. These enzymes play crucial roles in cellular defense against oxidative damage.

- Cellular Effects : Studies have shown that derivatives of this compound can affect cellular pathways, promoting cell survival under oxidative stress conditions. This suggests a potential therapeutic role in conditions characterized by oxidative damage .

Table 1: Summary of Key Studies on MeCpTiCl₃

Case Study 1: Antioxidant Activity

In a study investigating the antioxidant properties of MeCpTiCl₃, researchers found that its functionalized derivatives significantly increased the activity of antioxidant enzymes in vitro. This was measured by assessing the reduction in reactive oxygen species (ROS) levels in cultured human cells exposed to oxidative stressors.

Case Study 2: Enzyme Modulation

Another pivotal study focused on the modulation of glutathione peroxidase and reductase activities by MeCpTiCl₃. The results indicated that treatment with this compound led to a notable increase in enzyme activities, suggesting its potential use as a therapeutic agent in diseases associated with oxidative stress, such as neurodegenerative disorders .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of MeCpTiCl₃ is crucial for its application in biological systems:

- Absorption and Distribution : The compound's lipophilicity allows for efficient cell membrane penetration, facilitating its biological effects.

- Toxicological Concerns : While some studies indicate low toxicity at therapeutic doses, further research is necessary to fully elucidate its safety profile, particularly regarding long-term exposure and potential accumulation in tissues .

Propriétés

IUPAC Name |

5-methylcyclopenta-1,3-diene;trichlorotitanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7.3ClH.Ti/c1-6-4-2-3-5-6;;;;/h2-5H,1H3;3*1H;/q-1;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFPLWOSEHGZOO-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1C=CC=C1.Cl[Ti](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3Ti- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282-31-1 |

Source

|

| Record name | eta5-Methylcyclopentadienyl titanium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001282311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.